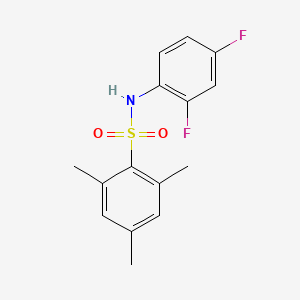

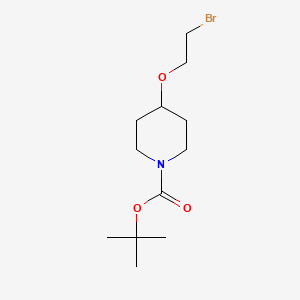

![molecular formula C16H14BrN5 B2829662 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine CAS No. 683798-92-7](/img/structure/B2829662.png)

5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For instance, IR, NMR and UV–Vis spectroscopic analytical items were calculated using the more popular DFT methods .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes. For instance, the formation of the corresponding 4,7-dihydropyrazolo [1,5- a ]pyrimidine-3-carbonitriles via the intermediacy of the aza-Michael adduct resulting from the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group has been confirmed .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques . For instance, the melting point, yield, IR, NMR, MS, and elemental analysis can provide valuable information about the compound .Applications De Recherche Scientifique

Electrophilic Substitutions and Synthesis

Derivatives of pyrazolo[1,5-a]pyrimidines have been explored through electrophilic substitutions to yield novel compounds. For example, synthesis methods have been developed to produce various substituted derivatives, emphasizing the compound's versatility as a precursor in organic synthesis (Atta, 2011).

Pharmacological Studies

These derivatives have been screened for their potential as cAMP phosphodiesterase inhibitors, showing varying degrees of inhibition which could lead to the development of new therapeutic agents (Novinson et al., 1975). Additionally, some pyrazolo[1,5-a]pyrimidine compounds have demonstrated promising anti-inflammatory properties without the ulcerogenic activity associated with many anti-inflammatory drugs, indicating their potential as safer therapeutic alternatives (Auzzi et al., 1983).

Biological and Antimicrobial Applications

Cyclometalated heteroleptic platinum(II) complexes containing pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit significant antibacterial and cytotoxic activities, highlighting their potential in developing new antibacterial and anticancer treatments (Lunagariya et al., 2018).

Anti-proliferative Agents

Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their anti-proliferative effects on human breast cancer cells, showing promising results that support further investigation into their therapeutic potential (Atta et al., 2019).

Synthetic Methods Development

Research has also focused on developing new synthetic methods for pyrazolo[1,5-a]pyrimidines, such as the discovery of intermediates that facilitate the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This work has improved the efficiency of synthesizing derivatives with potential biological activity (Catalano et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

The compound affects the adenosine metabolism pathway . By inhibiting AK, it prevents the phosphorylation of adenosine to adenosine monophosphate, thereby increasing the concentration of adenosine at sites of tissue injury and inflammation .

Result of Action

The inhibition of AK by this compound leads to an increase in adenosine concentrations at sites of tissue trauma, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions . For instance, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Moreover, the cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231 .

Propriétés

IUPAC Name |

5-(3-bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5/c17-13-8-4-7-12(9-13)14-10-15(11-5-2-1-3-6-11)22-16(18-14)19-20-21-22/h1-9,14-15H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUUINQYFIGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NN=NN2C1C3=CC=CC=C3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

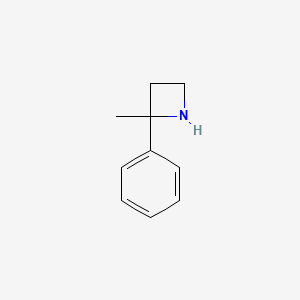

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)

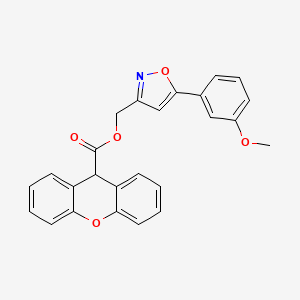

![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)

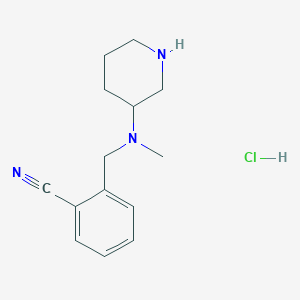

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

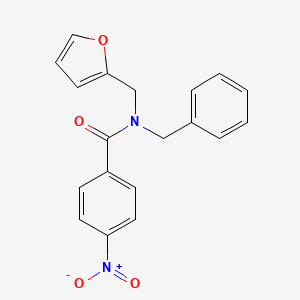

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)

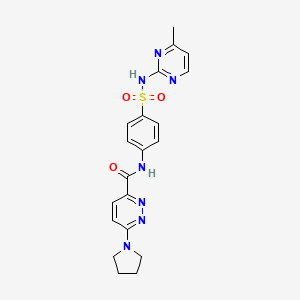

![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

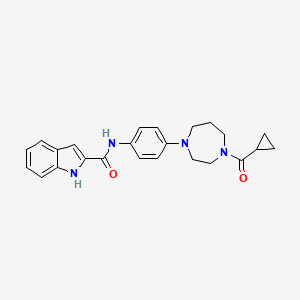

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)